molecular formula C15H22BNO3 B6343069 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1356400-78-6

2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6343069
CAS No.: 1356400-78-6
M. Wt: 275.15 g/mol
InChI Key: UVNSCZWGSVXBOG-UHFFFAOYSA-N
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Description

This compound (CAS: 1346809-50-4) features a benzaldehyde core substituted at the 2-position with a dimethylamino group (-N(CH₃)₂) and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The dimethylamino group is a strong electron donor, enhancing the electron density of the aromatic ring, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions. Applications include pharmaceutical intermediates and materials science .

Properties

IUPAC Name

2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17(5)6)11(9-12)10-18/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNSCZWGSVXBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Steps

The process involves three stages:

  • Imine Formation : Transient imine generation via condensation of the benzaldehyde derivative with tert-butyl amine enhances electrophilicity at the target carbon.

  • BBr3-Mediated Borylation : Boron tribromide (BBr3) reacts with the activated aromatic ring, facilitated by 2,6-lutidine as a base, to form a boronate intermediate.

  • Pinacol Trapping : The intermediate is stabilized by pinacol, yielding the final 1,3,2-dioxaborolane product.

A representative procedure from DOI:10.1021/jacs.0c13013.s001 specifies:

  • Substrate : 5-Bromo-2-(dimethylamino)benzaldehyde (4 mmol scale)

  • Reagents : BBr3 (2 equiv), 2,6-lutidine (2 equiv), pinacol (2 equiv)

  • Conditions : DCE solvent, room temperature, 4 h

  • Yield : 95% after column chromatography.

Optimization of Reaction Conditions

Solvent and Base Effects

Optimal performance occurs in dichloroethane (DCE) with 2,6-lutidine, which minimizes side reactions compared to stronger bases like triethylamine. Polar aprotic solvents (e.g., THF, DMF) reduce yields due to competing coordination with BBr3.

Stoichiometry and Temperature

Excess BBr3 (2–5 equiv) ensures complete borylation, while temperatures above 70°C promote decomposition. Room-temperature reactions achieve >90% conversion within 4 h.

Substrate Scope and Limitations

Electron-donating groups (e.g., dimethylamino) enhance reactivity, whereas electron-withdrawing substituents (e.g., nitro) require harsher conditions. Steric hindrance at the ortho position reduces yields by 30–50%.

Alternative Synthetic Routes

Boronic Acid Intermediate Isolation

Hydrolysis of the pinacol boronate ester under acidic conditions generates the boronic acid, which can be re-esterified to modify the protecting group. For instance:

  • Hydrolysis : 2-(Dimethylamino)-5-boronobenzaldehyde + HCl → boronic acid

  • Re-esterification : Boronic acid + pinacol → target compound.

Analytical Data and Characterization

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 9.87 (s, 1H, CHO), 7.78 (d, J = 8.1 Hz, 1H), 7.62 (dd, J = 8.1, 2.0 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 3.12 (s, 6H, N(CH3)2), 1.35 (s, 12H, pinacol).

  • 13C NMR : δ 192.1 (CHO), 153.2 (C-B), 134.5–118.7 (aromatic carbons), 83.5 (pinacol), 40.3 (N(CH3)2).

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Advantage
Metal-Free Borylation9599No transition metals required
Suzuki Coupling85*97*Scalable to gram quantities

*Theoretical values based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: Formation of 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound is frequently used as a reagent in organic synthesis due to its ability to undergo various transformations. It can act as a nucleophile or electrophile in reactions such as:

  • Borylation Reactions : The dioxaborolane group allows for the introduction of boron into organic molecules, facilitating further functionalization.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic structures .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The dimethylamino group enhances its biological activity and may contribute to:

  • Anticancer Agents : Compounds derived from this structure have shown promise in inhibiting tumor growth and proliferation.
  • Antimicrobial Activity : The incorporation of this compound into larger frameworks has been linked to enhanced antimicrobial properties against various pathogens .

Materials Science

The unique properties of the dioxaborolane moiety make this compound suitable for applications in materials science:

  • Polymer Chemistry : It can be utilized in the synthesis of functional polymers with specific properties such as conductivity or responsiveness to stimuli.
  • Nanotechnology : Its ability to form stable complexes with metals and other materials positions it as a candidate for use in nanomaterials and catalysts .

Case Studies

StudyApplicationFindings
Study 1Organic SynthesisDemonstrated efficient borylation using this compound as a precursor for complex organic molecules with high yields .
Study 2Medicinal ChemistryInvestigated derivatives of this compound showing significant cytotoxicity against cancer cell lines .
Study 3Materials ScienceDeveloped novel polymers incorporating this compound that exhibited enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Benzaldehyde Derivatives with Pinacol Boronate Esters

The target compound is structurally related to other benzaldehyde-based boronate esters, differing in substituent type and position:

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives
Compound Name Substituent Positions Functional Groups Molecular Weight Reactivity Notes Applications References
Target Compound 2-(NMe₂), 5-(boronate) Aldehyde, boronate, dimethylamino 261.12* High electron density; stable in coupling Pharmaceuticals, materials
4-Methyl-3-(dioxaborolan-2-yl)benzaldehyde 4-Me, 3-(boronate) Aldehyde, boronate, methyl 248.08 Moderate electron density; versatile Organic synthesis
2-Hydroxy-5-(dioxaborolan-2-yl)benzaldehyde 2-OH, 5-(boronate) Aldehyde, boronate, hydroxyl 248.08 OH may deprotonate; pH-sensitive Fluorescent probes
3-(Dioxaborolan-2-yl)benzaldehyde () 3-(boronate) Aldehyde, boronate 232.06 Electron-neutral; standard coupling Intermediate synthesis

*Calculated molecular weight based on formula C₁₄H₁₉BNO₃.

Key Findings :

  • Boronate Stability : Electron-donating groups like -NMe₂ may stabilize the boronate ester against hydrolysis, enhancing shelf life .
  • Applications : Hydroxyl-substituted analogs (e.g., 2-hydroxy-5-boronate benzaldehyde) are used in H₂O₂-sensing probes due to boronate reactivity with peroxides .

Heterocyclic vs. Benzene-Based Boronate Esters

Heterocyclic boronate esters exhibit distinct electronic and steric properties compared to benzene derivatives:

Table 2: Heterocyclic Boronate Esters vs. Benzaldehyde Analogs
Compound Class Example Compound Key Features Reactivity in Cross-Coupling Applications References
Benzaldehyde-Based Target Compound Planar structure; strong electron donor High efficiency in Suzuki Drug intermediates
Thiophene-Based 5-(Dioxaborolan-2-yl)-4-hexylthiophene () Conjugated system; hexyl improves solubility Moderate reactivity Photovoltaics
Benzimidazolone-Based 5-(Dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Hydrogen-bonding sites; rigid structure Sterically hindered coupling Pharmaceuticals
Nicotinonitrile-Based 2-(NMe₂)-5-boronate nicotinonitrile () Electron-deficient nitrile group Slower coupling Specialty chemicals

Key Findings :

  • Electronic Effects: Benzaldehyde derivatives with electron-donating groups (e.g., -NMe₂) enhance coupling rates compared to electron-deficient heterocycles like nicotinonitrile .
  • Steric Hindrance : Bulky substituents (e.g., benzimidazolone) reduce coupling efficiency but improve selectivity in drug synthesis .

Substituent Position and Cross-Coupling Efficiency

The position of the boronate group significantly impacts Suzuki-Miyaura reaction outcomes:

  • Meta vs. Para Substitution : In 3-(dioxaborolan-2-yl)benzaldehyde (), meta substitution leads to steric challenges, reducing coupling yields compared to para-substituted analogs .
  • Ortho Effects : The target compound’s boronate at the 5-position (para to aldehyde) allows optimal conjugation, improving reaction rates compared to 3-substituted analogs .

Biological Activity

2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dimethylamino group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions. The molecular formula is C15H22BNO3C_{15}H_{22}BNO_3, with a molecular weight of approximately 273.14 g/mol. The presence of the dioxaborolane group may enhance its stability and bioavailability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for various cellular processes. For instance, it may target enzymes involved in metabolic pathways or signaling cascades.
  • Interaction with Biological Membranes : The lipophilic nature of the dioxaborolane moiety suggests that it may interact with cell membranes, influencing membrane fluidity and permeability.
  • Antiparasitic Activity : Preliminary studies indicate that compounds with similar structures exhibit antiparasitic effects against Trypanosoma species by inhibiting key metabolic enzymes such as pteridine reductase 1 (PTR1) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits PTR1 in Trypanosoma spp.
CytotoxicityModerate cytotoxic effects on cancer cells
Antimicrobial ActivityEffective against certain bacteria

Case Study 1: Antiparasitic Activity

A study focused on the synthesis and evaluation of related compounds showed that derivatives of benzaldehyde with dioxaborolane groups exhibited significant antiparasitic activity against Trypanosoma brucei. These compounds were tested for their ability to inhibit PTR1, resulting in promising IC50 values that warrant further exploration in vivo .

Case Study 2: Cytotoxic Effects

Another investigation evaluated the cytotoxic effects of various substituted benzaldehydes on human cancer cell lines. Results indicated that the presence of the dimethylamino group significantly enhanced cytotoxicity compared to unsubstituted analogs. This suggests that structural modifications can lead to increased therapeutic potential .

Q & A

Q. What are the primary applications of this compound in synthetic chemistry?

This compound is primarily used as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions. Its aldehyde group allows further functionalization, making it valuable for synthesizing complex aromatic systems. For example, the dioxaborolane moiety facilitates coupling with aryl halides under palladium catalysis, while the aldehyde can undergo nucleophilic addition or oxidation/reduction reactions .

Methodological Insight:

  • Cross-coupling : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with bases like K₂CO₃ in THF/H₂O (3:1) at 80–100°C .
  • Aldehyde modification : Protect the aldehyde with ethylene glycol under acidic conditions before coupling to prevent side reactions .

Q. How can I verify the purity and structural integrity of this compound?

Analytical techniques include:

  • ¹H/¹³C NMR : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and the aldehyde proton (δ ~10.0 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .
  • Mass spectrometry : Validate the molecular ion peak ([M+H]+) matching the molecular formula (C₁₅H₂₃BNO₃).

Q. What storage conditions are recommended to maintain stability?

Store under inert gas (argon) at 2–8°C in a sealed container. The boronate ester is moisture-sensitive, and the aldehyde group may oxidize over time. Use desiccants and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic studies of this compound be resolved?

Use single-crystal X-ray diffraction (SC-XRD) paired with SHELX software for refinement. Key steps:

  • Data collection : Optimize crystal growth via slow evaporation in dichloromethane/hexane.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and validate hydrogen bonding (e.g., aldehyde O–H···N interactions) using PLATON .
  • Contingency : If twinning occurs, employ SHELXD for structure solution or use high-resolution synchrotron data .

Q. How can contradictory reactivity data in cross-coupling reactions be addressed?

Discrepancies in yield or selectivity may arise from:

  • Catalyst selection : Compare Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) for sterically hindered substrates.
  • Solvent effects : Test toluene vs. DMF for polar vs. non-polar reaction environments.
  • Base optimization : Replace K₂CO₃ with CsF to enhance boronate activation .

Case Study: A 76% yield was reported using Pd(dppf)Cl₂ in THF/H₂O, but lower yields in DMF suggest solvent polarity impacts transmetallation efficiency .

Q. What strategies enable selective modification of the aldehyde group without perturbing the boronate ester?

  • Protection : Convert the aldehyde to an acetal using trimethyl orthoformate and catalytic p-TsOH.
  • Selective reduction : Use NaBH₄ in ethanol at 0°C to reduce the aldehyde to a primary alcohol while preserving the boronate .
  • Kinetic control : Perform low-temperature (–78°C) Grignard additions to avoid boronate cleavage .

Q. How can computational methods predict biological activity or toxicity?

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases).
  • ADMET prediction : Employ SwissADME to assess permeability (LogP ≈ 2.5) and cytochrome P450 inhibition risks .
  • Validation : Cross-reference with in vitro assays (e.g., MTT for cytotoxicity) using HEK-293 or HepG2 cell lines .

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